molecular formula C9H16BrO3P B2786926 diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate CAS No. 2580250-25-3

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate

Cat. No.: B2786926
CAS No.: 2580250-25-3
M. Wt: 283.102
InChI Key: VCZGPWQDWCCQGI-UHFFFAOYSA-N
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Description

diethyl {3-bromobicyclo[111]pentan-1-yl}phosphonate is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

The synthesis of diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate has several scientific research applications:

Comparison with Similar Compounds

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and diethoxyphosphoryl groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZGPWQDWCCQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C12CC(C1)(C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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